2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-3,5-6,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSTFQOYBBFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of solid alumina and room temperature for cross-coupling reactions, followed by intramolecular cyclization catalyzed by bases like cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine has shown potential in various therapeutic areas:
- Cancer Treatment: It acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 0.12 to 0.21 μM .
- MPS1 Inhibition: The compound has been explored as a selective inhibitor of MPS1 kinase, crucial for cell cycle regulation. It stabilizes an inactive conformation of MPS1 and exhibits favorable pharmacokinetic properties .
| Application | Target | IC50 Value | Remarks |
|---|---|---|---|
| Cancer Treatment | FGFRs | 0.12 - 0.21 μM | Induces apoptosis in cancer cell lines |
| MPS1 Inhibition | MPS1 kinase | 0.025 μM | Selective inhibition with good stability |
Research indicates that this compound interacts with multiple biochemical pathways:
- Signal Transduction: It affects pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical for cellular signaling and growth .
- Antidiabetic Properties: Some derivatives have demonstrated the ability to enhance insulin sensitivity, indicating potential for diabetes management .
Material Science
In addition to its biological applications, 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine is being investigated for its utility in developing new materials. Its unique structure allows it to participate in various chemical reactions that can lead to innovative material properties.
Case Study 1: Antitumor Activity
A study focused on synthesizing a series of pyrrolo[3,2-c]pyridine derivatives revealed significant antitumor activity against human colon cancer cell lines. The most potent derivative exhibited an IC50 value of 0.12 μM and disrupted microtubule dynamics at low concentrations .
Case Study 2: Insulin Sensitivity Enhancement
Research on the effects of pyrrolo[3,4-c]pyridine derivatives showed that specific substitutions could lead to increased insulin sensitivity in adipocytes by up to 37.4%, suggesting potential applications in treating metabolic disorders like diabetes .
Mechanism of Action
The mechanism of action of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, thereby modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Substituent Differences in Pyrrolo[3,2-c]pyridine Derivatives
Notes:
- Positional Isomerism : Derivatives like 7-chloro-1H-pyrrolo[3,2-c]pyridine and 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine highlight the impact of substituent placement on electronic properties. The [3,2-b] vs. [3,2-c] fusion alters ring conjugation and steric interactions.
- Functional Groups : Carboxylic acid derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit enhanced hydrogen-bonding capacity, making them suitable for enzyme inhibition studies .
Key Observations :
Insights :
- While 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine itself lacks reported IC₅₀ values, its structural analogues show promise in targeting enzymes like MAO-B and microbial pathogens .
- The compound’s role as a nitrile reductase substrate underscores its utility in biocatalytic applications .
Physicochemical Properties
Table 4: Physical Properties Comparison
Trends :
- Chlorine substituents increase molecular weight and lipophilicity, reducing aqueous solubility .
- tert-Butyl protection improves solubility in non-polar solvents, facilitating purification .
Commercial and Research Relevance
- Availability : The tert-butyl-protected 2-methyl derivative is commercially available (Aaron Chemicals, $303–$1,223/g), indicating its demand as a building block .
Biological Activity
2-Methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrrole and pyridine ring system, characterized by the molecular formula C9H10N2 and a molecular weight of approximately 134.18 g/mol. Research has indicated that it exhibits potent inhibitory effects against several cancer cell lines and acts as a modulator of critical biochemical pathways.
The primary mechanism of action for 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine involves its interaction with fibroblast growth factor receptors (FGFRs). The compound inhibits these receptors' activity, impacting various downstream signaling pathways including:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
These pathways are crucial for cell proliferation and survival, making FGFRs a relevant target in cancer therapy. Additionally, the compound has been shown to stabilize an inactive conformation of the mitotic kinase monopolar spindle 1 (MPS1), further inhibiting its activity in cancer cell lines at low micromolar concentrations .
Anticancer Properties
Research has demonstrated that 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- Inhibition of Breast Cancer Cell Proliferation : The compound effectively inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis .
- MPS1 Inhibition : It serves as a selective inhibitor of MPS1 with an IC50 value of approximately 0.025 μM in HCT116 human colon cancer cells .
Pharmacological Applications
The derivatives of this compound have shown potential in:
- Organ Development and Angiogenesis : By modulating the FGF-FGFR axis, these derivatives can influence organ development and blood vessel formation .
- Regenerative Medicine : The unique properties of these compounds suggest applications in wound healing and tissue regeneration .
Research Findings and Case Studies
Several studies have explored the biological activities and therapeutic potentials of 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine:
Q & A
What are the predominant synthetic strategies for constructing the pyrrolo[3,2-c]pyridine core, and how do they compare in terms of efficiency and scalability?
Answer:
Two prominent methods include gold-catalyzed intramolecular hydroarylation and one-pot Curtius rearrangement/electrocyclization .
- Gold catalysis (e.g., using Au(III) catalysts) enables cyclization of N-propargyl-pyrrole-2-carboxamides via 6-exo-dig or 7-endo-dig pathways, yielding pyrrolo[3,2-c]pyridines with substituent-dependent regioselectivity . Terminal alkynes favor bicyclic pyridinones (45–70% yields), while phenyl-substituted alkynes promote azepine formation.
- One-pot synthesis via Curtius rearrangement of 3-(pyrrol-2-yl)acrylic acid derivatives under microwave irradiation achieves pyrrolo[3,2-c]pyridin-4-ones in 45% yield (conventional heating) or optimized yields with solvent tuning .
Comparison: Gold catalysis offers better regiocontrol but requires specialized catalysts; one-pot methods are simpler but may need yield optimization.
How can reaction conditions be optimized in gold-catalyzed hydroarylation to minimize byproducts?
Answer: Key factors include:
- Alkyne substituents: Terminal alkynes favor 6-exo-dig cyclization (pyrrolo[3,2-c]pyridines), while internal alkynes (e.g., phenyl-substituted) shift to 7-endo-dig pathways, forming azepines .
- Solvent selection: Polar aprotic solvents (e.g., 1,4-dioxane) improve cyclization efficiency by stabilizing cationic intermediates .
- Catalyst loading: AuCl₃ at 5 mol% in refluxing dioxane balances cost and yield (60–70%) .
What methodologies are used to establish structure-activity relationships (SAR) for pyrrolo[3,2-c]pyridine derivatives in anticancer research?
Answer:
- Scaffold rigidification: Replacing cis-olefins in combretastatin analogs with the pyrrolo[3,2-c]pyridine core restricts rotational freedom, enhancing tubulin-binding affinity (e.g., IC₅₀ values < 100 nM in MCF-7 cells) .
- Substituent variation: Methyl groups at the 2-position improve metabolic stability, while electron-withdrawing groups (e.g., nitro) at C-3 enhance antiproliferative activity .
- In silico docking: Molecular dynamics simulations validate interactions with colchicine-binding sites, guiding rational design .
How do biological evaluation protocols differ for antipsychotic vs. anticancer applications of pyrrolo[3,2-c]pyridine derivatives?
Answer:
- Antipsychotic screening:
- In vivo assays: Apomorphine-induced climbing (dopamine D₂ antagonism) and Sidman avoidance tests .
- In vitro receptor binding: 5-HT₁ₐ/5-HT₂ₐ affinity assays using radiolabeled ligands (e.g., [³H]ketanserin) .
- Anticancer profiling:
How can researchers resolve contradictions in reported synthetic yields for pyrrolo[3,2-c]pyridinones?
Answer: Discrepancies often arise from:
- Reaction scale: Microwave-assisted small-scale reactions (0.1 mmol) may report higher yields (60%) vs. bulk synthesis (45%) due to heat distribution .
- Purification methods: Column chromatography (DCM/EtOAc) vs. recrystallization can alter isolated yields .
- Solvent effects: Dichlorobenzene improves microwave absorption but may degrade acid-sensitive intermediates .
What are the advantages of microwave-assisted synthesis over conventional heating for pyrrolo[3,2-c]pyridine derivatives?
Answer:
- Reduced reaction time: 30 minutes vs. 24 hours for Curtius rearrangement/electrocyclization .
- Higher yields: 60% vs. 45% in conventional heating due to uniform thermal activation .
- Byproduct suppression: Rapid heating minimizes decomposition of azide intermediates .
How do substituents at the 2- and 3-positions influence the biological activity of pyrrolo[3,2-c]pyridine derivatives?
Answer:
- 2-Methyl groups: Enhance metabolic stability by shielding the core from cytochrome P450 oxidation .
- 3-Nitro/amino groups: Nitro derivatives show potent antiproliferative activity (IC₅₀: 0.8 µM in A549 cells), while amino groups improve solubility for CNS-targeted antipsychotics .
- Fused rings: Pyrrolo[3,2-c]quinoline derivatives (via Rh-catalyzed annulation) exhibit dual 5-HT/D₂ receptor modulation .
Which analytical techniques are critical for characterizing pyrrolo[3,2-c]pyridine intermediates?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR distinguishes regioisomers (e.g., C-5 vs. C-6 substitution) via coupling patterns .
- HRMS: Confirms molecular formulas (e.g., [M+H]⁺ for C₈H₈N₂O: m/z 171.0123 ).
- X-ray crystallography: Resolves tautomeric forms (e.g., lactam vs. lactim) in solid-state structures .
What strategies are employed to design pyrrolo[3,2-c]pyridine-based pharmacophores with dual biological activities?
Answer:
- Hybrid scaffolds: Combining pyrrolo[3,2-c]pyridine with piperazine (e.g., 4-(1-piperazinyl) derivatives) merges 5-HT affinity and antipsychotic activity .
- Prodrug approaches: Esterification of C-4 hydroxyl groups enhances blood-brain barrier penetration for CNS applications .
What recent advancements in catalytic cyclization methods expand access to pyrrolo[3,2-c]pyridine derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
